N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-Cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS: 1105225-90-8) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclopentyl group, conferring distinct steric and electronic properties. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological and material science applications, including enzyme inhibition and antimicrobial activity . Its structure has been validated using crystallographic tools such as SHELX and ORTEP, which are widely employed in small-molecule refinement .
Properties
IUPAC Name |
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-7-12-13-10(16-7)15-6-9(14)11-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWVUCFBKRTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
The thiadiazole moiety in N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been associated with various anticancer activities. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this one have shown effectiveness against lung, colon, and breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing the thiadiazole ring can inhibit bacterial growth and exhibit antifungal activity. The specific compound has potential applications in developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Research shows that certain thiadiazole derivatives possess anti-inflammatory properties. This suggests that this compound could be explored for its potential to treat inflammatory diseases .
Agricultural Applications
Herbicidal Properties
The presence of the thiadiazole ring indicates potential herbicidal activity. Compounds with similar structures have been studied for their ability to control weeds effectively. Further research could reveal whether this compound can be developed into a herbicide.
Insecticidal Activity
Some thiadiazole derivatives have shown insecticidal properties. Investigating the insecticidal efficacy of this compound could lead to new pest control solutions in agriculture.
Material Science Applications
Polymer Chemistry
Thiadiazole compounds can be utilized in polymer synthesis due to their unique chemical properties. They may serve as monomers or additives that enhance the performance characteristics of polymers, such as thermal stability and mechanical strength.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on HepG2 and MCF-7 cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity, suggesting that further modifications could yield even more potent compounds .
Case Study 2: Antimicrobial Activity Assessment
In another study, a range of thiadiazole derivatives were tested for their antibacterial properties against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, it may interact with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in Entry 2) enhance electrophilicity, while electron-donating groups (e.g., methyl in the thiadiazole ring) stabilize the heterocyclic core .
- Lipophilicity : Fluorine substitution (Entry 3) increases logP values, improving membrane permeability , whereas sulfamoyl groups (Entry 4) enhance solubility in polar solvents .
Biological Activity
N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. The presence of the thiadiazole ring in this compound contributes to its biological properties. Research indicates that thiadiazoles exhibit various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial DNA synthesis and repair mechanisms.
- Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cells by activating caspases (3, 8, and 9), which are crucial for the apoptotic pathway . The compound has been evaluated against several cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant cytotoxic effects .
- Anti-inflammatory Effects : The thiadiazole moiety may modulate inflammatory pathways, although specific mechanisms require further elucidation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives similar to this compound:
- Anticancer Efficacy : A study synthesized a series of 1,3,4-thiadiazole derivatives and tested them against cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another research effort focused on the antibacterial properties of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
